molecular formula C18H12O B107994 6-Hydroxychrysene CAS No. 37515-51-8

6-Hydroxychrysene

Cat. No. B107994
CAS RN: 37515-51-8
M. Wt: 244.3 g/mol
InChI Key: VXFDOYXVHRYCGS-UHFFFAOYSA-N
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Description

6-Hydroxychrysene is a hydroxylated metabolite of Chrysene . It is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18 H12 O and a molecular weight of 244.29 .


Molecular Structure Analysis

The molecular structure of 6-Hydroxychrysene consists of a chrysene core with a hydroxy group at the 6th position . The molecular formula is C18 H12 O .


Physical And Chemical Properties Analysis

6-Hydroxychrysene is a solid compound . It has a molecular weight of 244.29 and a molecular formula of C18 H12 O .

Scientific Research Applications

Environmental Toxicology

6-Hydroxychrysene is used in environmental toxicology studies. It’s an oxygenated polycyclic aromatic hydrocarbon (oxy-PAH) that can be formed through the oxidation of parent PAHs . These oxy-PAHs are ubiquitous contaminants in the environment .

Regioselective Toxicity Studies

6-Hydroxychrysene is used in regioselective toxicity studies. For instance, it has been found to be less toxic to Japanese medaka embryos than its isomer, 2-hydroxychrysene . This difference in toxicity is an example of regioselective toxicity .

Studies on Metabolic Pathways

6-Hydroxychrysene is used in studies investigating metabolic pathways. It has been found that 6-Hydroxychrysene is absorbed faster than 2-hydroxychrysene, but it is also eliminated faster as a glucuronide conjugate .

Cytochrome P450 Inhibition Studies

6-Hydroxychrysene is used in studies involving cytochrome P450 inhibition. For example, pretreatment with a cytochrome P450 inhibitor reduced anemia in 2-hydroxychrysene treatments .

Aryl Hydrocarbon Receptor Studies

6-Hydroxychrysene is used in studies involving the aryl hydrocarbon receptor (AhR). It has been found that 2-hydroxychrysene has a four-fold greater binding affinity to AhR than 6-hydroxychrysene .

Oxidative Stress Studies

6-Hydroxychrysene is used in oxidative stress studies. For instance, it has been found that 2-hydroxychrysene treatments resulted in higher concentrations of reactive oxygen species (ROS) in caudal tissues of Japanese medaka embryos .

Safety and Hazards

6-Hydroxychrysene is classified as a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation .

properties

IUPAC Name

chrysen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFDOYXVHRYCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6038324
Record name 6-Hydroxychrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6038324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxychrysene

CAS RN

37515-51-8
Record name 6-Hydroxychrysene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37515-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxychrysene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037515518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxychrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6038324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-HYDROXYCHRYSENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CRJ4NM6HV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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